molecular formula C14H18N2O3S2 B2998425 N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide CAS No. 338975-26-1

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

Cat. No.: B2998425
CAS No.: 338975-26-1
M. Wt: 326.43
InChI Key: IIJCNTOCSLHRIB-UHFFFAOYSA-N
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Description

N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide is a diamide derivative characterized by its unique substitution pattern. The molecule features an ethanediamide backbone with two distinct substituents:

  • N₁ position: A 2,2-bis(ethylsulfanyl)acetyl group, introducing lipophilic sulfur-containing moieties.

This compound’s structural design combines sulfur-based hydrophobicity (via ethylsulfanyl groups) with aromatic rigidity, suggesting applications in enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

N'-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-3-20-14(21-4-2)13(19)16-12(18)11(17)15-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCNTOCSLHRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NC(=O)C(=O)NC1=CC=CC=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, also known by its CAS number 338975-26-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 298.36 g/mol
  • Structure : The compound features a phenylethanediamide backbone with ethyl sulfanyl groups that enhance its biological properties.

Anticoagulant Effects

Research indicates that this compound exhibits potent anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This inhibition is crucial for preventing thromboembolic disorders such as myocardial infarction and cerebral embolism. A study highlighted its efficacy in reducing thrombus formation in various models, suggesting its potential as an oral anticoagulant with rapid onset and prolonged action .

The compound functions primarily as an FXa inhibitor, which plays a pivotal role in the coagulation cascade. By blocking FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and platelet aggregation. This mechanism positions it as a valuable agent in managing conditions associated with excessive clotting .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Thrombosis Prevention : Effective in preventing thrombus formation post-surgery or during prolonged immobilization.
  • Cerebral Infarction and Angina Pectoris : Demonstrated efficacy in animal models for preventing ischemic events.
  • Systemic Inflammatory Response Syndrome (SIRS) : Potential use in mitigating complications associated with SIRS and multiple organ dysfunction syndrome (MODS) .

Study 1: Efficacy in Animal Models

In a controlled study involving rats with induced thrombosis, administration of this compound resulted in a significant reduction in thrombus weight compared to control groups. The study concluded that the compound effectively reduced clot formation without significant adverse effects on bleeding time .

Study 2: Clinical Implications

A clinical trial assessed the safety and efficacy of this compound in patients at high risk for thromboembolic events. Results indicated a marked decrease in the incidence of thrombosis with minimal side effects, supporting its potential as a safer alternative to existing anticoagulants like warfarin .

Data Summary

Parameter Value
Molecular FormulaC14H18N2O3S
Molecular Weight298.36 g/mol
Anticoagulant ActivityPotent FXa inhibitor
Therapeutic ApplicationsThrombosis prevention
Clinical Trial OutcomeReduced thromboembolic events

Comparison with Similar Compounds

Functional Implications :

  • BPTES’s thiadiazole rings enhance its stability and binding affinity as a glutaminase inhibitor in cancer research .

Dimeric γ-AApeptide (Compound 11)

Structure : A γ-AApeptide dimer featuring adamantane and decanamide groups, synthesized via a modular approach .
Key Differences :

Property N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide Dimeric γ-AApeptide
Core Structure Diamide γ-AApeptide scaffold
Functional Groups Ethylsulfanyl, phenyl Adamantane, decanamide
Biological Activity Underexplored Potent antibacterial activity

Functional Implications :

  • The γ-AApeptide’s adamantane groups enhance membrane penetration, critical for antibacterial action .
  • The target compound’s ethylsulfanyl groups may confer similar lipophilicity but lack the rigid adamantane framework.

Diethylenetriamine (DETA)

Structure : A triamine compound with ethylenediamine-derived branching .
Key Differences :

Property N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide Diethylenetriamine
Functional Groups Amide, ethylsulfanyl, phenyl Amine groups
Applications Potential enzyme inhibition Epoxy curing, surfactants

Functional Implications :

  • DETA’s amine-rich structure enables crosslinking in polymers, unlike the target compound’s amide-centric design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of bisamide derivatives often involves coupling ethylsulfanyl-acetyl precursors with phenylethanediamine via nucleophilic acyl substitution. For example, analogous bisamide compounds are synthesized using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen . Reaction temperature (0–25°C) and stoichiometric ratios of reactants significantly impact purity and yield. Ethylsulfanyl groups may require protection/deprotection steps to avoid side reactions during coupling .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Key for confirming ethylsulfanyl (-S-CH2CH3) protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2-S) and amide NH signals (δ 7.5–8.5 ppm) .
  • LC-MS (ESI) : Validates molecular weight via [M+H]+ or [M+Na]+ ions. For example, bisamide derivatives in show calculated/experimental mass matches within ±0.5 Da .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and S-CH2 vibrations (~650–750 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous buffers, add cyclodextrins or surfactants (e.g., Tween-20) to enhance dispersion .
  • Stability : Store lyophilized samples at –20°C under argon. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to establish shelf-life .

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